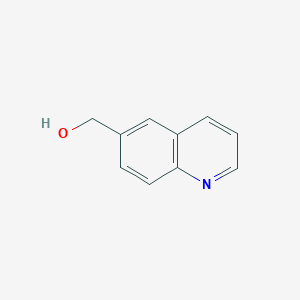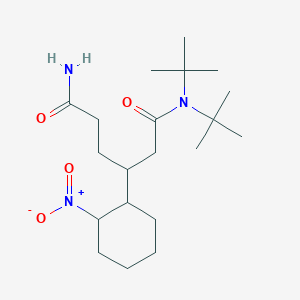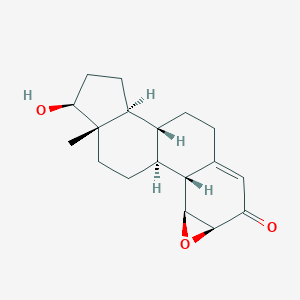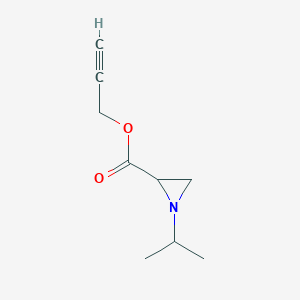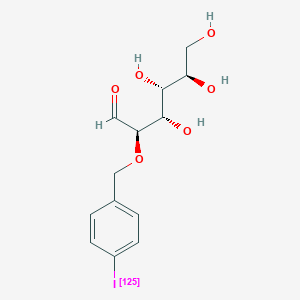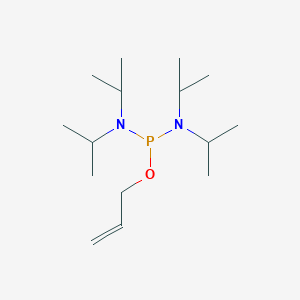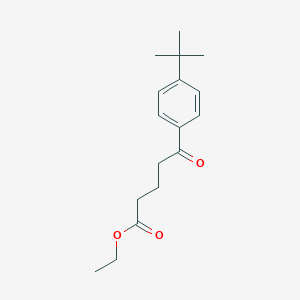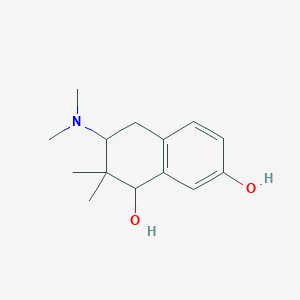
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol, commonly known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMT is a member of the naphthalene family and is a derivative of tryptamine. It has a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol.
Mécanisme D'action
DMT is a potent agonist of the serotonin 5-HT2A receptor. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2C, and 5-HT7. DMT is believed to produce its psychoactive effects by activating these receptors in the brain. It has been suggested that DMT may also activate the sigma-1 receptor, which may contribute to its antidepressant effects.
Effets Biochimiques Et Physiologiques
DMT has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to increase levels of glutathione, an antioxidant that protects cells from oxidative stress. DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMT in lab experiments is its potent and specific effects on serotonin receptors. This allows researchers to study the role of serotonin in various physiological and pathological processes. However, one limitation is the difficulty in obtaining and handling DMT due to its legal status and potential for abuse.
Orientations Futures
There are several future directions for DMT research. One area of interest is the potential therapeutic applications of DMT for psychiatric disorders, such as depression and PTSD. Another area of interest is the role of DMT in neuroprotection and anti-inflammatory processes. Additionally, there is interest in developing DMT analogs that may have improved pharmacological properties. Overall, DMT is a promising compound with many potential applications in the field of neuroscience.
Méthodes De Synthèse
DMT can be synthesized through a variety of methods, including the reduction of 3-(2-nitropropyl)-1,2,3,4-tetrahydro-2,2-dimethyl-1-naphthol with lithium aluminum hydride or the reduction of 3-(2-nitropropyl)-1,2,3,4-tetrahydro-2,2-dimethyl-1-naphthol with sodium borohydride. Another method involves the reduction of 2,3-dimethoxy-1,4-naphthoquinone with sodium borohydride in the presence of dimethylamine.
Applications De Recherche Scientifique
DMT has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic properties. DMT has also been studied for its potential to treat addiction, PTSD, and other psychiatric disorders. Additionally, DMT has been found to have neuroprotective and anti-inflammatory effects.
Propriétés
Numéro CAS |
104753-60-8 |
|---|---|
Nom du produit |
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-(dimethylamino)-2,2-dimethyl-3,4-dihydro-1H-naphthalene-1,7-diol |
InChI |
InChI=1S/C14H21NO2/c1-14(2)12(15(3)4)7-9-5-6-10(16)8-11(9)13(14)17/h5-6,8,12-13,16-17H,7H2,1-4H3 |
Clé InChI |
JLARSPTVJNSNEP-UHFFFAOYSA-N |
SMILES |
CC1(C(CC2=C(C1O)C=C(C=C2)O)N(C)C)C |
SMILES canonique |
CC1(C(CC2=C(C1O)C=C(C=C2)O)N(C)C)C |
Synonymes |
3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



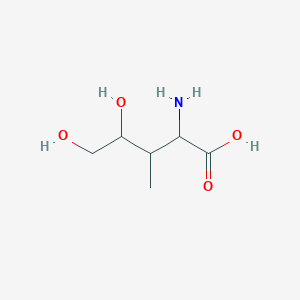
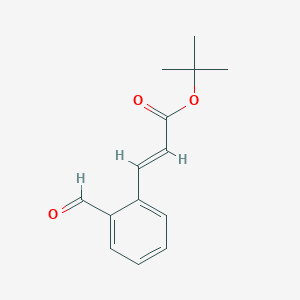
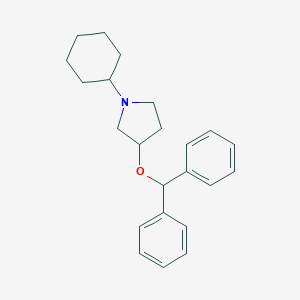
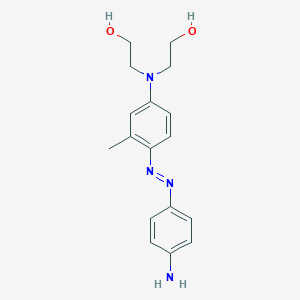
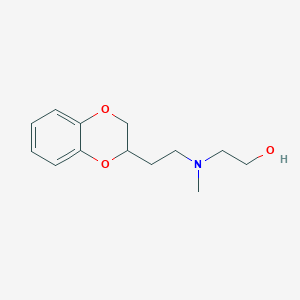
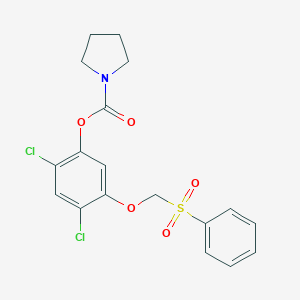
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
